Triptobenzene H

Description

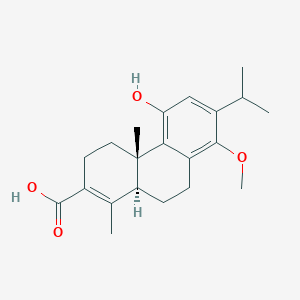

Structure

3D Structure

Properties

IUPAC Name |

(4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQIHCWNAMEWEW-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC2(C1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(CC[C@]2([C@H]1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317110 | |

| Record name | Triptobenzene H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146900-55-2 | |

| Record name | Triptobenzene H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146900-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptobenzene H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activities of Triptolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptolide, a diterpenoid triepoxide originally isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, has garnered significant scientific interest due to its potent and diverse biological activities.[1] This document provides an in-depth technical overview of the multifaceted pharmacological effects of triptolide, with a focus on its anti-inflammatory, immunosuppressive, and anti-cancer properties. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways modulated by this complex natural product.

Core Biological Activities

Triptolide exhibits a broad spectrum of biological activities, making it a compound of interest for a variety of therapeutic applications. Its primary effects can be categorized as anti-inflammatory, immunosuppressive, and anti-cancer.[2][3]

Anti-inflammatory and Immunosuppressive Effects

Triptolide is a potent anti-inflammatory and immunosuppressive agent.[3] Its mechanisms in this regard are multifaceted and include the inhibition of pro-inflammatory cytokine and chemokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This suppression of inflammatory mediators is largely attributed to its ability to interfere with key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] By inhibiting these pathways, triptolide can effectively dampen the inflammatory response. Furthermore, triptolide has been shown to induce apoptosis in immune cells and inhibit their proliferation, contributing to its immunosuppressive effects.[3]

Anti-Cancer Activity

Triptolide has demonstrated significant anti-tumor activity across a wide range of cancer types, including both solid tumors and hematological malignancies.[2] Its anti-cancer effects are mediated through several mechanisms:

-

Induction of Apoptosis: Triptolide is a potent inducer of programmed cell death in cancer cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] It can modulate the expression of key apoptosis-related proteins, such as the Bcl-2 family members and caspases.

-

Cell Cycle Arrest: Triptolide can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or S phase.[6]

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process crucial for tumor growth and metastasis, can be inhibited by triptolide.

-

Suppression of Metastasis: Triptolide can impede the spread of cancer cells to other parts of the body by inhibiting cell migration and invasion.[7][8]

Quantitative Data on Biological Activities

The potency of triptolide has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of triptolide in various cancer cell lines and for its anti-inflammatory effects.

Table 1: Anti-Cancer Activity of Triptolide (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |

| Leukemia | ||||

| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 | [6] |

| KG-1 | Acute Myeloid Leukemia | < 30 | 24 | [6] |

| THP-1 | Acute Myeloid Leukemia | < 30 | 24 | [6] |

| HL-60 | Acute Myeloid Leukemia | < 30 | 24 | [6] |

| Breast Cancer | ||||

| MCF-7 | Breast Adenocarcinoma | 10 (approx.) | 72 | [9] |

| MDA-MB-231 | Breast Adenocarcinoma | 25 (approx.) | 72 | [9] |

| MDA-MB-468 | Breast Adenocarcinoma | 100 (approx.) | 72 | [9] |

| Pancreatic Cancer | ||||

| Capan-1 | Pancreatic Adenocarcinoma | 10 | Not Specified | [10] |

| Capan-2 | Pancreatic Adenocarcinoma | 20 | Not Specified | [10] |

| SNU-213 | Pancreatic Carcinoma | 9.6 | Not Specified | [10] |

| Melanoma | ||||

| A375 | Malignant Melanoma | 84.46 | 24 | [11] |

| A375 | Malignant Melanoma | 33.00 | 48 | [11] |

| A375 | Malignant Melanoma | 8.53 | 72 | [11] |

| Lung Cancer | ||||

| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 20-60 (effective range) | 72 | [12] |

| Mesothelioma | ||||

| H513 | Mesothelioma | 6.28 | Not Specified | [13] |

| H2373 | Mesothelioma | 4.24 | Not Specified | [13] |

Table 2: Anti-inflammatory Activity of Triptolide

| Cell/Model System | Measured Effect | IC50 (nM) | Reference |

| LPS-stimulated RAW 264.7 Macrophages | Inhibition of TNF-α production | < 30 | |

| LPS-stimulated RAW 264.7 Macrophages | Inhibition of IL-6 production | < 30 | |

| A549 Cells | Inhibition of IL-8 expression (Substance P induced) | 23 | [14] |

| A549 Cells | Inhibition of NF-κB expression (Substance P induced) | 14 | [14] |

Key Signaling Pathways Modulated by Triptolide

Triptolide exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.

Figure 1: Inhibition of the NF-κB Signaling Pathway by Triptolide.

Figure 2: Modulation of the MAPK Signaling Pathway by Triptolide.

Figure 3: Induction of Apoptosis by Triptolide.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of triptolide.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of triptolide on cancer cell lines.

Materials:

-

Thiazolyl Blue Tetrazolium Bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of triptolide for the desired time period (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]

-

Incubate the plate for 1.5 hours at 37°C.[10]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Incubate the plate at 37°C for 15 minutes with shaking.[10]

-

Measure the absorbance at 492 nm using a microplate reader.[10]

-

Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify triptolide-induced apoptosis.

Materials:

-

FITC Annexin V Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed 2.5 x 10^5 cells in 6-well plates and treat with triptolide for 24 hours.[15]

-

Harvest the cells and wash them twice with cold PBS.[15]

-

Resuspend the cells in 1x Binding Buffer.[15]

-

Stain 1 x 10^5 cells with 5 µL of FITC Annexin V and 5 µL of PI.[15]

-

Analyze the samples using a flow cytometer.[15]

Western Blot Analysis for MAPK Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK and JNK.

Materials:

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Treat cells with triptolide for the desired time and lyse the cells in cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate 10-20 µg of protein from each sample on an SDS-PAGE gel.[12]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, 1:5000-10,000 dilution in 5% BSA/TBST) overnight at 4°C.[12]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000-10,000 dilution) for 1-2 hours at room temperature.[12]

-

Wash the membrane and add ECL substrate to visualize the protein bands.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of triptolide in a living organism.

Materials:

-

Athymic nude mice (e.g., BALB/c nu/nu)

-

Cancer cells (e.g., THP-1, MV-4-11)

-

Matrigel

-

Triptolide solution

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of 5 x 10^6 cancer cells mixed with Matrigel into the flank of the mice.[6]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[6]

-

Randomly assign the mice to treatment and control groups.

-

Administer triptolide (e.g., 20, 50, 100 µg/kg/day) or vehicle control via intraperitoneal injection for a specified period (e.g., 18 consecutive days).[6]

-

Measure the tumor volume and body weight of the mice regularly (e.g., every other day).[6]

-

At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Conclusion

Triptolide is a potent natural product with a well-documented and broad range of biological activities, including significant anti-inflammatory, immunosuppressive, and anti-cancer effects. Its ability to modulate multiple critical signaling pathways, such as NF-κB and MAPK, underscores its therapeutic potential. However, the clinical development of triptolide has been hampered by its narrow therapeutic window and potential for toxicity.[4] Future research, including the development of derivatives and novel drug delivery systems, will be crucial in harnessing the full therapeutic potential of this promising compound. This guide provides a foundational resource for researchers to further explore the mechanisms of action and potential applications of triptolide.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Triptobenzene H: An In-depth Technical Guide to its Isolation from Tripterygium wilfordii and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptobenzene H is an abietane-type diterpenoid found within the medicinal plant Tripterygium wilfordii, a species with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. As a member of the extensive triptobenzene family of natural products, Triptobenzene H has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation of Triptobenzene H from Tripterygium wilfordii, its structural elucidation, and its known biological effects, with a focus on its impact on macrophage-mediated inflammatory signaling pathways.

Chemical Profile

| Property | Value |

| Compound Name | Triptobenzene H |

| Chemical Class | Abietane Diterpenoid |

| Molecular Formula | C₂₁H₂₈O₄ |

| Molecular Weight | 344.45 g/mol |

| CAS Number | 146900-55-2 |

Isolation from Tripterygium wilfordii

While a specific, detailed protocol for the isolation of Triptobenzene H from Tripterygium wilfordii is not extensively documented in publicly available literature, a general methodology can be constructed based on the established procedures for isolating abietane diterpenoids from this plant genus. The process typically involves extraction followed by multi-step chromatographic purification.

Experimental Protocol: General Isolation of Abietane Diterpenoids

1. Plant Material and Extraction:

-

Dried and powdered roots of Tripterygium wilfordii are subjected to extraction with a suitable organic solvent, such as 95% ethanol or a mixture of chloroform and methanol, often under reflux conditions.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Abietane diterpenoids are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent, to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of Triptobenzene H is achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient elution system, for example, with acetonitrile and water, is employed to yield the pure compound.

A representative workflow for the isolation process is depicted below.

Triptobenzene H and its Analogues: A Technical Guide to the Core Mechanism of Action

Executive Summary

Diterpenoids from the plant Tripterygium wilfordii, colloquially known as Thunder God Vine, exhibit potent anti-inflammatory, immunosuppressive, and anti-neoplastic properties. A primary mechanism for these effects, elucidated through extensive study of the analogue Triptolide, involves the covalent inhibition of the general transcription factor TFIIH, leading to a cascade of downstream effects on gene expression, cell cycle progression, and apoptosis. This technical guide provides an in-depth overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action: Inhibition of Global Transcription

The central mechanism of action for Triptolide, and likely other diterpenoid triepoxides from T. wilfordii, is the irreversible inhibition of RNA Polymerase II (RNAPII)-mediated transcription.

Covalent Modification of XPB

Triptolide forms a covalent bond with the Cys342 residue of the Xeroderma Pigmentosum group B (XPB) protein.[1][2] XPB is a critical subunit of the general transcription factor TFIIH, possessing DNA-dependent ATPase activity essential for transcription initiation.[1][3][4] The 12,13-epoxide group on the triptolide molecule is responsible for this covalent modification.[1] This binding event inhibits the ATPase activity of XPB, which in turn stalls the RNAPII transcription machinery.[3][4] This leads to a global downregulation of transcription, with a particularly pronounced effect on short-lived mRNAs that encode for key regulatory proteins such as transcription factors and cell cycle regulators.[5]

Caption: Covalent inhibition of the XPB subunit of TFIIH by Triptolide.

Key Signaling Pathway Modulation

The global transcription inhibition by Triptolide has profound effects on several critical signaling pathways, most notably the NF-κB pathway, which is central to inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Triptolide is a potent inhibitor of NF-κB activity.[6][7][8][9] This inhibition is not due to preventing the degradation of the IκBα inhibitor or the nuclear translocation of the p65 subunit.[6] Instead, by inhibiting the general transcription machinery, Triptolide prevents NF-κB from successfully transcribing its target genes, such as TNF-α, IL-1β, IL-6, and IL-8.[6][10][11]

Caption: Inhibition of NF-κB-mediated transcription by Triptolide.

Cellular Outcomes

The profound impact of Triptolide on transcription and signaling culminates in significant cellular responses, including the induction of apoptosis and cell cycle arrest, which are fundamental to its anti-cancer activity.

Induction of Apoptosis and Cell Cycle Arrest

Triptolide induces apoptosis in a wide range of cancer cells.[12][13][14][15] This programmed cell death is triggered through both the extrinsic (Fas death receptor) and intrinsic (mitochondrial) pathways.[14] Furthermore, by downregulating the expression of key cell cycle proteins like cyclins and cyclin-dependent kinases, Triptolide causes cell cycle arrest, often at the G1 or S phase, preventing cancer cell proliferation.[12][14][16]

Caption: Cellular outcomes of Triptolide action.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Triptolide across various cell lines and assays.

Table 1: IC50 Values of Triptolide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | ~30 | 72 | [17] |

| MDA-MB-231 | Breast Cancer | ~50 | 72 | [17] |

| Capan-1 | Pancreatic Cancer | 10 | Not Specified | [18] |

| Capan-2 | Pancreatic Cancer | 20 | Not Specified | [18] |

| SNU-213 | Pancreatic Cancer | 9.6 | Not Specified | [18] |

| HL-60 | Promyelocytic Leukemia | 1.4 - 3.4 | Not Specified | [19] |

| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 | [16] |

| THP-1 | Acute Myeloid Leukemia | < 30 | 24 | [16] |

| A375 | Melanoma | 33.0 | 48 | [12] |

| A375 | Melanoma | 8.53 | 72 | [12] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Triptolide

| Cell Type | Stimulant | Cytokine Measured | IC50 Value (nM) | Reference |

| RAW264.7 Macrophages | LPS | TNF-α | < 30 | [6] |

| RAW264.7 Macrophages | LPS | IL-6 | < 30 | [6] |

| Primary Macrophages | LPS | TNF-α mRNA | ~20 | [6] |

| Primary Macrophages | LPS | IL-1β mRNA | ~20 | [6] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of Triptolide that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cells (e.g., HUVECs, cancer cell lines) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Triptolide (e.g., 0-200 nM) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the culture medium containing the MTT reagent and add Dimethyl Sulfoxide (DMSO) to dissolve the water-insoluble formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[20]

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells following Triptolide treatment.

-

Cell Seeding and Treatment: Seed cells (e.g., HepaRG, A375) in 6-well plates at a density of 4 x 10⁵ cells/well and treat with different concentrations of Triptolide (e.g., 0-400 nM) for 24 hours.[14]

-

Cell Harvesting: Collect both floating and adherent cells and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol (e.g., Annexin V-FITC Detection Kit).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[14][15]

NF-κB Transcriptional Activity Assay (Luciferase Reporter Assay)

Objective: To measure the effect of Triptolide on NF-κB-mediated gene transcription.

-

Transfection: Co-transfect cells (e.g., HUVECs, MCF-7) with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., pRL-SV40 Renilla) using a suitable transfection reagent.[20][21]

-

Pre-treatment: After transfection, pre-treat the cells with desired concentrations of Triptolide (e.g., 5-10 nM) for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 100 nM TPA or LPS) for a specified time (e.g., 3 hours).[21]

-

Cell Lysis: Lyse the cells using a reporter lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a fold change relative to the stimulated, untreated control.[20]

Caption: Experimental workflow for NF-κB Luciferase Reporter Assay.

References

- 1. Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide Cleavage of the Transcription Inhibitor Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. denistitovlab.org [denistitovlab.org]

- 3. denistitovlab.org [denistitovlab.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 11. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journal.waocp.org [journal.waocp.org]

- 13. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line [frontiersin.org]

- 15. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibitory effect of triptolide on colony formation of breast and stomach cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Triptolide attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Triptobenzene Family of Diterpenoids: A Technical Guide for Researchers

An In-depth Review of the Chemistry, Biology, and Therapeutic Potential of a Promising Class of Natural Products

The triptobenzene family of diterpenoids, primarily isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, represents a class of natural products with significant therapeutic potential. Characterized by a conserved abietane-type tricyclic core, these compounds have garnered considerable interest within the scientific community for their potent immunosuppressive and cytotoxic activities. This technical guide provides a comprehensive overview of the triptobenzene diterpenoids, including their isolation, synthesis, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Introduction to the Triptobenzene Family

The triptobenzene diterpenoids are a growing family of natural products, with numerous members identified to date. These compounds share a common abietane skeleton, a tricyclic diterpene framework. The structural diversity within the family arises from the varied oxidation patterns and stereochemistry of the core structure. Notable members of this family include Triptobenzene A, H, I, J, K, L, M, N, Q, R, S, and Y, among others.[1][2]

Isolation and Synthesis

Isolation from Natural Sources

The primary natural source of triptobenzene diterpenoids is the plant Tripterygium wilfordii. The isolation process typically involves the extraction of the plant material with organic solvents, followed by a series of chromatographic separations to purify the individual compounds.

Experimental Workflow for Isolation:

Figure 1: General workflow for the isolation of triptobenzene diterpenoids.

Chemical Synthesis

The complex structures of triptobenzene diterpenoids have presented a significant challenge to synthetic chemists. However, the total synthesis of several members, including triptobenzenes N, R, T, L, and 4-epi-triptobenzene L, has been successfully achieved. These synthetic routes often employ advanced strategies such as remote C-H functionalization and the Pummerer rearrangement to construct the intricate tricyclic core and introduce the required functional groups.[3] The development of efficient synthetic methodologies is crucial for producing sufficient quantities of these compounds for further biological evaluation and for the generation of novel analogs with improved therapeutic properties.

Biological Activities

The triptobenzene family of diterpenoids exhibits a range of promising biological activities, with immunosuppression and cytotoxicity being the most extensively studied.

Immunosuppressive Activity

Several triptobenzene diterpenoids have demonstrated significant immunosuppressive effects. For instance, compounds such as triptobenzene H and various triptoquinones have been shown to inhibit lymphocyte transformation, a key process in the adaptive immune response. This activity suggests their potential as therapeutic agents for autoimmune diseases and in preventing organ transplant rejection.

Cytotoxic Activity

Many triptobenzene diterpenoids display potent cytotoxicity against a variety of cancer cell lines. This anti-proliferative activity makes them attractive candidates for the development of novel anticancer drugs. The specific cytotoxic profiles and potencies vary among the different members of the family, highlighting the importance of structure-activity relationship studies.

Table 1: Biological Activities of Selected Triptobenzene Diterpenoids

| Compound | Biological Activity | Cell Line/Assay | IC50 (µM) | Reference |

| Triptobenzene H | Immunosuppressive | Lymphocyte Transformation Assay | - | [4] |

| Triptoquinone A | Immunosuppressive | Lymphocyte Transformation Assay | - | [4] |

| Triptoquinone B | Immunosuppressive | Lymphocyte Transformation Assay | - | [4] |

| Nepetaefolin F | Cytotoxic | Human cancer cells | 6.3 | [5] |

| Aureoglandulosin A | Cytotoxic | Various cancer cell lines | 1.6 - 8.2 | |

| Compound 11 | Cytotoxic | Various cancer cell lines | 1.6 - 8.2 |

Note: This table is a summary of available data and is not exhaustive. "-" indicates that a specific IC50 value was not provided in the cited source.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of the triptobenzene diterpenoids are still under investigation. However, preliminary studies and research on related diterpenoids from Tripterygium wilfordii, such as triptolide, provide valuable insights into their potential modes of action.

Modulation of Signaling Pathways

It is hypothesized that triptobenzene diterpenoids may exert their effects by modulating key signaling pathways involved in immunity and cancer, such as the NF-κB and JAK/STAT pathways. These pathways play crucial roles in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. Inhibition of these pathways could explain the observed immunosuppressive and cytotoxic effects.

Figure 2: Postulated inhibition of the NF-κB signaling pathway by triptobenzene diterpenoids.

Biosynthesis

The biosynthesis of triptobenzene diterpenoids in Tripterygium wilfordii proceeds through the well-established terpene biosynthesis pathway, starting from geranylgeranyl pyrophosphate (GGPP). A series of cyclization and oxidation reactions, catalyzed by specific enzymes such as terpene synthases and cytochrome P450 monooxygenases, lead to the formation of the abietane core and the subsequent functionalization to yield the diverse array of triptobenzene structures.

Figure 3: Simplified biosynthetic pathway of triptobenzene diterpenoids.

Experimental Protocols

For researchers interested in studying the triptobenzene family of diterpenoids, detailed experimental protocols are essential. The following sections provide an overview of key methodologies.

General Procedure for Total Synthesis

The total synthesis of triptobenzene diterpenoids is a complex, multi-step process. Detailed experimental procedures, including reaction conditions, purification methods, and characterization data, can be found in the supporting information of the primary literature. For example, the synthesis of triptobenzenes N and R involves a key remote C-H functionalization step, while the synthesis of triptobenzene T and L utilizes a Pummerer rearrangement. Researchers are encouraged to consult these resources for step-by-step instructions.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the triptobenzene diterpenoid for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Figure 4: Workflow for a typical MTT cytotoxicity assay.

Immunosuppressive Activity Assay (Lymphocyte Proliferation Assay)

The lymphocyte proliferation assay measures the ability of lymphocytes to proliferate in response to a stimulus.

Protocol Outline:

-

Isolate Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.

-

Cell Culture: Culture the lymphocytes in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate proliferation.

-

Compound Treatment: Treat the cells with various concentrations of the triptobenzene diterpenoid.

-

Incubation: Incubate the cells for several days.

-

Measure Proliferation: Assess cell proliferation using a suitable method, such as [3H]-thymidine incorporation or a dye-based assay (e.g., CFSE).

-

Data Analysis: Determine the extent of inhibition of lymphocyte proliferation by the test compound.

Future Perspectives

The triptobenzene family of diterpenoids holds significant promise for the development of new therapeutic agents. Future research should focus on several key areas:

-

Comprehensive Biological Profiling: A systematic evaluation of the biological activities of all known triptobenzene diterpenoids is needed to fully understand their therapeutic potential.

-

Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development as drugs.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of novel analogs will help to identify the key structural features required for potent and selective activity, and to optimize their drug-like properties.

-

In Vivo Studies: Preclinical studies in animal models of disease are necessary to evaluate the efficacy and safety of the most promising triptobenzene diterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Machinery of Nature: A Technical Guide to the Biosynthesis of Abietane Diterpenoids in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietane diterpenoids represent a vast and structurally diverse class of natural products with a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This has positioned them as promising candidates for drug discovery and development. Found predominantly in the plant kingdom, particularly in species of the Lamiaceae and Pinaceae families, their biosynthesis is a complex and tightly regulated process. This technical guide provides an in-depth exploration of the abietane diterpenoid biosynthesis pathway, offering a comprehensive resource for researchers seeking to understand, and potentially engineer, the production of these valuable compounds.

The Core Biosynthetic Pathway: From Isoprene Units to the Abietane Skeleton

The journey to abietane diterpenoids begins with the universal five-carbon precursors of all terpenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. The biosynthesis of diterpenoids, including abietanes, primarily utilizes the MEP pathway.

The key steps in the formation of the abietane skeleton are as follows:

-

Geranylgeranyl Diphosphate (GGPP) Synthesis: The enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor, GGPP.

-

Bicyclization to (+)-Copalyl Diphosphate ((+)-CPP): The first committed step in abietane biosynthesis is the bicyclization of GGPP to (+)-CPP, a reaction catalyzed by the class II diterpene synthase, (+)-copalyl diphosphate synthase (CPPS).

-

Formation of the Abietane Skeleton: A class I diterpene synthase, miltiradiene synthase, then converts (+)-CPP into miltiradiene, the parent olefin of the abietane diterpenoids. This reaction proceeds through a series of carbocationic rearrangements.

-

Aromatization and Functionalization: Miltiradiene can spontaneously oxidize to abietatriene. Subsequent modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), introduce hydroxyl, carboxyl, and other functional groups, leading to the vast diversity of abietane diterpenoids.

Below is a diagram illustrating the core abietane diterpenoid biosynthesis pathway.

Quantitative Data on Abietane Diterpenoid Biosynthesis

Metabolic engineering efforts, particularly in hairy root cultures of Salvia sclarea, have provided valuable quantitative data on the impact of genetic modifications on the production of specific abietane diterpenoids.

| Genetic Modification/Elicitation | Target Compound | Fold Increase (approx.) | Reference |

| Overexpression of GGPPS | Aethiopinone | 8 | [1] |

| Overexpression of CPPS | Aethiopinone | 10 | [1] |

| Overexpression of cyanobacterial DXS | Aethiopinone | 3 | [2] |

| Overexpression of cyanobacterial DXR | Aethiopinone | 6 | [2] |

| Elicitation with Coronatine (28 days) | Aethiopinone | 24 | [3] |

| Overexpression of AtWRKY40 | Aethiopinone | 4 | [4] |

This table summarizes approximate fold increases as reported in the cited literature. Actual values can vary based on experimental conditions.

Regulation of the Biosynthesis Pathway

The biosynthesis of abietane diterpenoids is intricately regulated at the transcriptional level, with plant hormones and specific transcription factors playing pivotal roles.

Jasmonate Signaling

The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate plant defense responses and induce the production of secondary metabolites, including terpenoids. Elicitation with methyl jasmonate (MeJA) or its structural analog coronatine has been shown to significantly upregulate the expression of key genes in the abietane biosynthesis pathway, such as DXS, DXR, GGPPS, and CPPS, leading to increased accumulation of abietane diterpenoids.[3]

The jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn releases transcription factors like MYC2, allowing them to activate the expression of target genes.

Transcription Factors: WRKY and MYC2

WRKY and MYC2 are families of transcription factors that have been identified as key regulators of terpenoid biosynthesis. They bind to specific cis-acting elements (W-box for WRKY and G-box for MYC2) in the promoter regions of biosynthetic genes. Overexpression of AtWRKY18, AtWRKY40, and AtMYC2 in Salvia sclarea hairy roots has been demonstrated to coordinately upregulate several genes of the MEP pathway and CPPS, resulting in enhanced production of abietane diterpenoids.[4]

The following diagram illustrates the regulatory role of jasmonate signaling on the abietane biosynthesis pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of abietane diterpenoid biosynthesis.

Establishment and Elicitation of Salvia sclarea Hairy Root Cultures

Objective: To establish and maintain hairy root cultures of Salvia sclarea for the production and analysis of abietane diterpenoids.

Methodology:

-

Explant Preparation: Sterilize seeds of Salvia sclarea and germinate them on a suitable medium (e.g., Murashige and Skoog - MS). Use leaf explants from in vitro grown seedlings for transformation.

-

Agrobacterium rhizogenes Culture: Culture Agrobacterium rhizogenes (e.g., strain LBA 9402) in a suitable liquid medium (e.g., YEB) overnight.

-

Infection and Co-cultivation: Wound the leaf explants and infect them with the A. rhizogenes culture. Co-cultivate the explants on a solid medium for 2-3 days in the dark.

-

Selection and Establishment of Hairy Roots: Transfer the explants to a solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the bacteria. Subculture the emerging hairy roots onto fresh medium.

-

Liquid Culture: Transfer established hairy root lines to a liquid medium (e.g., half-strength B5) for biomass production.[5]

-

Elicitation: To induce the production of abietane diterpenoids, add elicitors such as methyl jasmonate (e.g., 100 µM) or coronatine to the liquid culture and incubate for a specified period (e.g., 7-28 days).[3]

Quantitative Analysis of Abietane Diterpenoids by HPLC-DAD

Objective: To quantify the concentration of specific abietane diterpenoids in plant extracts.

Methodology:

-

Sample Preparation: Freeze-dry and grind the hairy root biomass. Extract the powdered material with a suitable solvent (e.g., methanol) using sonication or maceration. Filter the extract and, if necessary, concentrate it.

-

HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents, typically water (A) and acetonitrile (B), both often acidified with a small amount of formic or acetic acid. The gradient program should be optimized to achieve good separation of the target compounds.

-

Flow Rate: Typically 1 mL/min.

-

Detection: Monitor the absorbance at specific wavelengths corresponding to the maximum absorbance of the target abietane diterpenoids (e.g., 280 nm for ferruginol).

-

-

Quantification: Prepare a calibration curve using authentic standards of the abietane diterpenoids of interest. Calculate the concentration of the compounds in the samples based on the peak areas.[6]

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of key biosynthetic genes (DXS, DXR, GGPPS, CPPS) in response to genetic modification or elicitation.

Methodology:

-

RNA Extraction: Extract total RNA from the hairy root samples using a commercial plant RNA extraction kit or a suitable protocol (e.g., Trizol method).

-

DNase Treatment and cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based assay.

-

Primers: Design or obtain specific primers for the target genes and a suitable reference gene (e.g., Actin or 18S rRNA) for normalization.

-

Reaction Mix: Prepare a reaction mix containing SYBR Green master mix, primers, and cDNA template.

-

Cycling Conditions: Use a standard three-step PCR protocol (denaturation, annealing, extension) on a real-time PCR instrument.

-

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[1]

The following diagram outlines a general workflow for a metabolic engineering experiment in Salvia sclarea hairy roots.

References

- 1. Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Yield of Bioactive Abietane Diterpenes in Salvia sclarea Hairy Roots by Overexpressing Cyanobacterial DXS or DXR Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increasing the synthesis of bioactive abietane diterpenes in Salvia sclarea hairy roots by elicited transcriptional reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coactivation of MEP-biosynthetic genes and accumulation of abietane diterpenes in Salvia sclarea by heterologous expression of WRKY and MYC2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diterpenoid production in hairy root culture of Salvia sclarea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Triptobenzene H and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Triptobenzene H and its derivatives. Triptobenzenes are a class of abietane diterpenoids, some of which have demonstrated significant biological activities, including immunosuppressive properties. The synthetic routes outlined below are based on published literature and offer a guide for the laboratory synthesis of these complex natural products.

Data Presentation: Synthesis of Triptobenzene Analogs

The following tables summarize quantitative data from the total synthesis of various triptobenzene derivatives, providing a comparative overview of reaction yields and conditions.

Table 1: Synthesis of Key Intermediates in the Total Synthesis of Triptobenzene L

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Yamada-Otani Reaction | Proline sulfonamide catalyst | Highly functionalized cyclohexane A ring core | Not specified |

| 2 | Pummerer Cyclization | Sulfoxide precursor, activating agent | Tricyclic core | Not specified |

| 3 | Enone Alkylation | Enone ester, KOtBu, MeI | α-alkylated product | >95 |

| 4 | Stereoselective Reduction | Enone, NiCl2, NaBH4 | C3 alcohol | Not specified |

| 5 | DIBAL-H Reduction | Ester | Triptobenzene L | Not specified |

Table 2: Key Steps in the Asymmetric Total Synthesis of Triptobenzenes N and R

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Csp³-H Functionalization | Enone intermediate | Bromo-intermediate | Not specified |

| 2 | β-Elimination & Allylic Oxidation | Bromo-intermediate, base, oxidizing agent | Dienone intermediate | Not specified |

| 3 | Diastereoselective Reduction | Diketone, NaBH4 | Diol | 98 |

| 4 | Chemoselective Reduction | Diol, TFA, Et3SiH | β-hydroxy ester | 88 |

| 5 | Ketal Protection | Diol, ethylene glycol, refluxing toluene | Ketal-protected diol | 64 |

| 6 | LiAlH4 Reduction & Deprotection | Ester, followed by acid treatment | Triptobenzene R | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of triptobenzene derivatives.

Protocol 1: Pummerer Rearrangement for Tricyclic Core Formation (Adapted from Carter et al., 2018)

-

Sulfoxide Formation: To a solution of the sulfide precursor in a suitable solvent (e.g., CH₂Cl₂), add an oxidizing agent (e.g., m-CPBA) at a low temperature (e.g., -78 °C).

-

Stir the reaction mixture at this temperature for a specified time (e.g., 1 hour) until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with a reducing agent (e.g., saturated aqueous Na₂S₂O₃).

-

Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sulfoxide.

-

Pummerer Reaction: Dissolve the crude sulfoxide in an appropriate solvent (e.g., acetic anhydride).

-

Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or heat the reaction mixture.

-

Monitor the reaction by TLC until the sulfoxide is consumed.

-

Upon completion, carefully quench the reaction with a base (e.g., saturated aqueous NaHCO₃).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the tricyclic product.

Protocol 2: Remote Csp³–H Functionalization (Adapted from Bisai et al., 2025)

-

Bromination: To a solution of the enone starting material in a suitable solvent (e.g., CCl₄), add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN).

-

Reflux the reaction mixture under an inert atmosphere for the required time, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off any solid byproducts.

-

Wash the filtrate with an aqueous solution of a reducing agent (e.g., Na₂S₂O₃) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the brominated intermediate.

Visualization of Synthetic and Biological Pathways

Synthetic Pathway Overview

The following diagram illustrates a generalized workflow for the total synthesis of triptobenzene derivatives, highlighting the key strategic steps.

Caption: Generalized workflow for the synthesis of triptobenzenes.

Proposed Immunosuppressive Signaling Pathway

Triptolide, a structurally related diterpenoid, is known to exert its immunosuppressive effects by inhibiting the NF-κB signaling pathway. It is plausible that triptobenzene derivatives share a similar mechanism of action. The following diagram illustrates the inhibition of the NF-κB pathway.

Caption: Inhibition of the NF-κB signaling pathway by triptobenzene derivatives.

Disclaimer: The experimental protocols provided are generalized and adapted from published literature. Researchers should consult the original publications for specific details and safety precautions. All laboratory work should be conducted in accordance with institutional safety guidelines.

Asymmetric Synthesis of the Triptobenzene Core: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of the triptobenzene core structure, a key scaffold in a class of biologically active diterpenoids. The methodologies outlined herein are critical for the enantioselective construction of the characteristic tricyclic system and its challenging all-carbon quaternary stereocenters, paving the way for the development of novel therapeutics.

Introduction

Triptobenzenes are a family of abietane diterpenoids isolated from plants of the Tripterygium genus.[1] Many of these natural products exhibit significant biological activities, including immunosuppressive, anti-rheumatoid arthritis, and anti-fertility properties.[1] Their complex molecular architecture, featuring a 6/6/6-carbotricyclic framework with multiple contiguous stereocenters, including two all-carbon quaternary centers, makes them challenging synthetic targets.[1][2] The development of robust asymmetric strategies to access the chiral triptobenzene core is therefore of high interest to the medicinal chemistry and drug development communities.

This document focuses on key catalytic asymmetric methodologies that have been successfully applied to the total synthesis of various triptobenzene natural products.

Key Asymmetric Strategies and Data

The enantioselective synthesis of the triptobenzene core has been achieved through several innovative strategies. Below is a summary of key reactions that establish the critical stereocenters of the A ring.

| Strategy/Reaction | Catalyst/Reagent | Key Bond Formed/Stereocenter Set | Yield (%) | Enantiomeric Excess (ee %)/Diastereomeric Ratio (dr) | Synthesized Triptobenzenes | Reference |

| L-proline-sulfonamide-catalyzed Yamada–Otani reaction | L-proline-sulfonamide | C10 all-carbon quaternary stereocenter | N/A | N/A | Triptobenzene T, Vitexifolin C, 4-epi-Triptobenzene L, Triptobenzene L, Nepetaefolin F | [2] |

| Remote Csp³–H functionalization | N/A | C4 stereocenter | N/A | N/A | Triptobenzenes N and R | [1][3] |

Note: Specific yield and ee/dr values for the isolated key reactions are often not reported in the context of a multi-step total synthesis. The success of the synthesis of the final natural product validates the efficiency of these steps.

Experimental Protocols

Protocol 1: Proline-Sulfonamide-Catalyzed Yamada-Otani Reaction for A-Ring Construction

This protocol describes a key step in the synthesis of the triptobenzene core, establishing the C10 all-carbon quaternary stereocenter.[2] This reaction is a powerful tool for the asymmetric construction of highly functionalized cyclohexanone rings.

Reaction Scheme:

Caption: Proline-catalyzed asymmetric Michael addition.

Materials:

-

Appropriate α,β-unsaturated ketone precursor

-

Michael acceptor (e.g., an enone)

-

L-proline-sulfonamide catalyst

-

Anhydrous solvent (e.g., Toluene, CH2Cl2)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the L-proline-sulfonamide catalyst.

-

Add the anhydrous solvent, followed by the α,β-unsaturated ketone precursor.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the Michael acceptor dropwise to the stirred solution.

-

Allow the reaction to stir at the specified temperature for the required time (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., EtOAc).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized cyclohexane A ring core.

Protocol 2: Late-Stage Csp³–H Functionalization

This protocol outlines a strategy for the introduction of functionality at a remote C-H bond, a key step in the total syntheses of triptobenzenes N and R.[1][3] This approach allows for the late-stage modification of a complex intermediate, providing access to different natural product analogues.

Workflow for C-H Functionalization:

Caption: Workflow for late-stage functionalization.

General Procedure (Conceptual):

The specific conditions for Csp³–H functionalization are highly substrate-dependent. The synthesis of triptobenzenes N and R involved a formal Csp³–H functionalization via an enone intermediate.[1] A general approach often involves:

-

Substrate Preparation: Synthesis of an advanced intermediate containing the triptobenzene core.

-

Reaction Setup: In a suitable reaction vessel, the substrate is dissolved in an appropriate solvent under an inert atmosphere.

-

Reagent Addition: The reagents for the C-H functionalization are added. This could involve a radical initiator and a functionalization agent. For example, in the synthesis of triptobenzene N and R, a key transformation involved the conversion of an enone to a secondary bromide which was then used for further functionalization.[1]

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, it is quenched and worked up according to standard procedures. The product is then purified by chromatography.

Retrosynthetic Analysis of the Triptobenzene Core

The general retrosynthetic approach for the asymmetric synthesis of the triptobenzene core is illustrated below. The key disconnections highlight the strategic importance of the Yamada-Otani reaction for the construction of the A-ring and a Pummerer rearrangement for the formation of the tricyclic system.[2]

Caption: General retrosynthetic pathway.

Conclusion

The asymmetric synthesis of the triptobenzene core remains a challenging but important area of research. The methodologies presented here, particularly the L-proline-sulfonamide-catalyzed Yamada–Otani reaction and strategic late-stage C-H functionalizations, provide a robust foundation for accessing these complex and biologically significant molecules. These protocols and strategies can be adapted and optimized for the synthesis of novel triptobenzene analogues for evaluation in drug discovery programs.

References

Application of Pummerer Rearrangement in the Synthesis of ent-Triptobenzene T

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Pummerer rearrangement and its variants have emerged as powerful tools in synthetic organic chemistry for the construction of complex molecular architectures. A notable application is in the total synthesis of bioactive natural products, such as the aromatic abietane diterpenoids. This document provides detailed application notes and protocols on the use of a nonoxidative Pummerer rearrangement in the synthesis of ent-triptobenzene T, a member of the triptobenzene family of natural products. This approach, developed by Li and Carter, showcases an innovative pathway to access the core structure of these compounds.[1]

The key transformation involves the rearrangement of a sulfoxide precursor, which, under specific conditions, leads to the formation of the desired tricyclic system. This nonoxidative variant proceeds through a proposed benzylic carbocation intermediate, which is subsequently trapped to furnish the final product.[1] This methodology is significant as it provides a novel route to functionalized diterpenoids, which are of interest for their potential biological activities.

Quantitative Data

The synthesis of ent-triptobenzene T via the nonoxidative Pummerer rearrangement has been reported with the following quantitative outcomes:

| Product | Starting Material | Reagents | Solvent | Yield | Diastereomeric Ratio (dr) |

| ent-Triptobenzene T (1) | Sulfoxide 19 | TFAA, 2,6-lutidine, then NaOH (aq) | CH₂Cl₂ | 62% (of the pure major diastereomer) | 2.6:1 |

Experimental Protocols

The following protocol is adapted from the work of Li and Carter for the synthesis of ent-triptobenzene T (1) from sulfoxide 19 .

Synthesis of ent-Triptobenzene T (1) via Nonoxidative Pummerer Rearrangement

-

Materials:

-

Sulfoxide 19 (1.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

2,6-Lutidine (4.0 equiv)

-

Trifluoroacetic anhydride (TFAA) (2.0 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium hydroxide (NaOH)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of sulfoxide 19 in CH₂Cl₂ at 0 °C, add 2,6-lutidine (4.0 equiv).

-

Add trifluoroacetic anhydride (TFAA) (2.0 equiv) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃.

-

Separate the aqueous and organic layers. Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Dissolve the crude residue in a mixture of methanol and tetrahydrofuran.

-

Add saturated aqueous NaOH and stir the mixture at room temperature for 30 minutes.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by silica gel column chromatography to afford ent-triptobenzene T (1).

-

Reaction Scheme and Workflow

The logical relationship of the key synthetic step is illustrated below.

Caption: Synthetic pathway for ent-triptobenzene T.

The provided protocol and data are intended to serve as a guide for researchers interested in the application of the Pummerer rearrangement in the synthesis of complex natural products. The development of such innovative synthetic strategies is crucial for advancing the fields of medicinal chemistry and drug development.

References

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of Triptobenzene H

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[1][2][3] Triptobenzene H is a novel synthetic compound with therapeutic potential that requires thorough characterization of its effects on cell viability and health. This document provides detailed protocols for a panel of robust cell-based assays to quantify the cytotoxicity of Triptobenzene H. The selected assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offer a multi-parametric approach to understanding the compound's mechanism of action, from metabolic inhibition to membrane damage and induction of apoptosis.

1. Overview of Cytotoxicity Assays

A multi-assay approach is recommended to build a comprehensive cytotoxic profile of Triptobenzene H.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4][6]

-

LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[7][8][9][10] It is a reliable indicator of cell lysis and necrosis.

-

Caspase-3/7 Assay: This assay measures the activity of caspase-3 and -7, key effector enzymes in the apoptotic pathway.[11][12] Their activation is a hallmark of programmed cell death.

Experimental Workflow for Triptobenzene H Cytotoxicity Testing

The overall workflow for assessing the cytotoxicity of Triptobenzene H involves sequential steps from cell preparation to data interpretation.

Caption: General experimental workflow for cytotoxicity assessment.

Assay Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to determine the effect of Triptobenzene H on cell metabolic activity.

Materials:

-

96-well flat-bottom tissue culture plates

-

Selected cell line (e.g., HepG2, A549)

-

Complete culture medium

-

Triptobenzene H stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).[6]

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Triptobenzene H in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[4]

Data Analysis:

-

Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot percent viability against the log concentration of Triptobenzene H to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.

Materials:

-

96-well flat-bottom tissue culture plates

-

LDH cytotoxicity detection kit (containing assay buffer, substrate mix, and stop solution)

-

Triptobenzene H

-

Lysis Buffer (10X, often included in kits for maximum LDH release control)

-

Microplate reader (absorbance at 490 nm).[7]

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:

-

Spontaneous LDH Release: Vehicle-treated cells.

-

Maximum LDH Release: Vehicle-treated cells, to which Lysis Buffer will be added.

-

Background Control: Medium only.

-

-

Sample Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[7] Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.[7]

-

Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells 45 minutes before sample collection.[13]

-

Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.[7]

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[7]

-

Stop Reaction: Add 50 µL of Stop Solution to each well.[8]

-

Data Acquisition: Measure the absorbance at 490 nm within 1 hour.[8]

Data Analysis:

-

Corrected Absorbance = Experimental Absorbance - Background Absorbance

-

Percent Cytotoxicity (%) = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

This protocol quantifies apoptosis by measuring the activity of effector caspases 3 and 7.

Materials:

-

96-well opaque-walled plates (for luminescence or fluorescence)

-

Caspase-Glo® 3/7 Assay System or similar (containing a pro-luminescent or pro-fluorescent substrate and buffer)

-

Triptobenzene H

-

Positive control (e.g., Staurosporine)

-

Microplate reader (luminescence or fluorescence, as per kit instructions)

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with Triptobenzene H as described in the MTT protocol (steps 1-3).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]

-

Incubation: Mix the contents by gently shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis:

-

Fold Change in Activity = (Signal of Treated Cells - Blank) / (Signal of Control Cells - Blank)

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of Triptobenzene H (MTT Assay)

| Cell Line | Treatment Time (h) | IC₅₀ (µM) |

|---|---|---|

| HepG2 | 24 | 45.2 |

| HepG2 | 48 | 21.8 |

| A549 | 24 | 78.1 |

| A549 | 48 | 55.6 |

Table 2: Membrane Damage by Triptobenzene H (LDH Assay, 48h)

| Concentration (µM) | % Cytotoxicity (HepG2) | % Cytotoxicity (A549) |

|---|---|---|

| 1 | 2.5 ± 0.8 | 1.9 ± 0.5 |

| 10 | 15.7 ± 2.1 | 10.4 ± 1.8 |

| 50 | 65.3 ± 4.5 | 48.9 ± 3.7 |

| 100 | 88.1 ± 3.9 | 75.2 ± 5.1 |

Table 3: Apoptosis Induction by Triptobenzene H (Caspase-3/7 Assay, 24h)

| Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |

|---|---|

| 1 | 1.2 ± 0.2 |

| 10 | 2.8 ± 0.4 |

| 50 | 6.5 ± 0.7 |

| 100 | 4.3 ± 0.6 (potential secondary necrosis) |

Mechanistic Insights

The combination of these assays provides a clearer picture of how Triptobenzene H induces cell death.

Caption: Relationship between mechanisms and measurement assays.

Hypothesized Signaling Pathway for Triptobenzene H-Induced Apoptosis

If data suggests apoptosis is a primary mechanism of action, Triptobenzene H may be activating intrinsic or extrinsic cell death pathways.

Caption: Hypothetical intrinsic apoptosis pathway for Triptobenzene H.

References

- 1. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. goldbio.com [goldbio.com]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. LDH Cytotoxicity Assay [bio-protocol.org]

- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 13. cellbiologics.com [cellbiologics.com]

Application Notes and Protocols for In Vivo Studies of Triptobenzene H in Animal Models

Disclaimer: Triptobenzene H is a hypothetical compound used for illustrative purposes in these application notes. The data, protocols, and pathways presented herein are representative examples for preclinical in vivo research and should be adapted for specific experimental contexts.

Introduction

Triptobenzene H is a novel, potent, and selective small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, is implicated in the pathogenesis of a wide range of inflammatory diseases, including neurodegenerative conditions such as Alzheimer's disease and multiple sclerosis. Triptobenzene H acts by directly binding to the NACHT domain of NLRP3, preventing its oligomerization and subsequent activation of caspase-1. These application notes provide a summary of its preclinical efficacy in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation and detailed protocols for its in vivo evaluation.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data for Triptobenzene H in a murine model of LPS-induced neuroinflammation.

Table 1: Pharmacokinetic Properties of Triptobenzene H in C57BL/6 Mice

| Parameter | Oral Administration (10 mg/kg) | Intraperitoneal (IP) Administration (5 mg/kg) |

| Tmax (h) | 1.0 | 0.5 |

| Cmax (ng/mL) | 850 ± 75 | 1250 ± 110 |

| AUC (0-24h) (ng·h/mL) | 4200 ± 350 | 5800 ± 420 |

| Half-life (t½) (h) | 4.5 | 3.8 |

| Bioavailability (%) | 35 | N/A |

Table 2: Efficacy of Triptobenzene H on Pro-inflammatory Cytokine Levels in Mouse Brain Homogenates (24h post-LPS)

| Treatment Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |

| Vehicle + Saline | 15 ± 3 | 30 ± 5 | 25 ± 4 |

| Vehicle + LPS (1 mg/kg) | 150 ± 20 | 280 ± 35 | 210 ± 25 |

| Triptobenzene H (5 mg/kg) + LPS | 80 ± 12 | 150 ± 18 | 110 ± 15 |

| Triptobenzene H (10 mg/kg) + LPS | 45 ± 8 | 90 ± 10 | 65 ± 9 |

| Triptobenzene H (20 mg/kg) + LPS | 20 ± 5 | 45 ± 7 | 35 ± 6 |

Signaling Pathway of Triptobenzene H

The diagram below illustrates the proposed mechanism of action for Triptobenzene H in inhibiting the NLRP3 inflammasome pathway.

Application Notes and Protocols: Functionalization of the Abietane Core in Triptobenzenes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the abietane core to synthesize triptobenzenes, a class of diterpenoids with significant biological activities, including immunosuppressive and anti-inflammatory properties. The information presented is collated from recent advances in the total synthesis and semi-synthesis of these complex natural products.

Introduction